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molecular formula C18H36O3 B103531 (S)-12-Hydroxyoctadecanoic acid CAS No. 18417-00-0

(S)-12-Hydroxyoctadecanoic acid

Cat. No. B103531
M. Wt: 300.5 g/mol
InChI Key: ULQISTXYYBZJSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06063742

Procedure details

A simple lithium 12-hydroxystearate thickened base grease is prepared in a contactor by blending 9.75 parts 12-hydroxy stearic acid (Cenwax A, Union Camp) in 70 parts mineral oil (800 SUS @ 40° C., Texaco HVI) at 77° C. until the acid is dissolved, whereupon 1.75 parts LiOH.H2O (FMC) are added. The contactor is closed and the pressure increases to 80 PSI. The materials are heated to 204° C., the temperature is maintained for 0.2 hour, then the contactor is depressurized. The temperature is reduced to 177° C., the materials are transferred to a finishing kettle, 15.3 parts additional oil are added and the materials are mixed thoroughly until they are uniform. Dropping point is 207° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
LiOH.H2O
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
lithium 12-hydroxystearate

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]([CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH3:21])[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][C:13]([OH:15])=[O:14].O[Li:23].O>>[OH:1][CH:2]([CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH3:21])[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][C:13]([O-:15])=[O:14].[Li+:23] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(CCCCCCCCCCC(=O)O)CCCCCC
Step Two
Name
LiOH.H2O
Quantity
0 (± 1) mol
Type
reactant
Smiles
O[Li].O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
204 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
in 70 parts mineral oil (800 SUS @ 40° C., Texaco HVI)
CUSTOM
Type
CUSTOM
Details
at 77° C.
ADDITION
Type
ADDITION
Details
are added
CUSTOM
Type
CUSTOM
Details
The contactor is closed
TEMPERATURE
Type
TEMPERATURE
Details
the pressure increases to 80 PSI
TEMPERATURE
Type
TEMPERATURE
Details
the temperature is maintained for 0.2 hour
Duration
0.2 h
CUSTOM
Type
CUSTOM
Details
is reduced to 177° C.
ADDITION
Type
ADDITION
Details
are added
ADDITION
Type
ADDITION
Details
the materials are mixed thoroughly until they
CUSTOM
Type
CUSTOM
Details
is 207° C.

Outcomes

Product
Name
lithium 12-hydroxystearate
Type
product
Smiles
OC(CCCCCCCCCCC(=O)[O-])CCCCCC.[Li+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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